N-[3-(acetylamino)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
Description
N-(3-ACETAMIDOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes an acetamidophenyl group, a methanesulfonyl group, and a piperidine carboxamide group
Properties
Molecular Formula |
C22H27N3O4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27N3O4S/c1-16-6-8-18(9-7-16)15-30(28,29)25-12-10-19(11-13-25)22(27)24-21-5-3-4-20(14-21)23-17(2)26/h3-9,14,19H,10-13,15H2,1-2H3,(H,23,26)(H,24,27) |
InChI Key |
XXYISCHDEFLNPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETAMIDOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of 3-acetamidophenyl intermediate: This involves the acetylation of 3-aminophenol using acetic anhydride under acidic conditions.
Formation of 4-methylphenyl methanesulfonyl chloride: This is achieved by reacting 4-methylphenyl with methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETAMIDOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(3-ACETAMIDOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-ACETAMIDOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the inflammatory response, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-Indomethacin amide: A potent and selective reversible inhibitor of cyclooxygenase-2 (COX-2).
4,4′,4′′-tris (N-3-methylphenyl-N-phenyl-amino)triphenylamine: Used in optoelectronic devices due to its good electron-donor characteristics.
Uniqueness
N-(3-ACETAMIDOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
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